2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile is an organic compound with the molecular formula C10H12N2 It is a bicyclic structure that includes an indene core with an amino group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with an amine and a nitrile source. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3a,7a-dimethyl-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile
- 1H-Indene, 3a,4,7,7a-tetrahydro-
Uniqueness
2-amino-3a,4,7,7a-tetrahydro-1H-indene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-amino-3a,4,7,7a-tetrahydro-3H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H12N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-2,7-8H,3-5,12H2 |
InChI Key |
FBPPGJDLVCUCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1CC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.